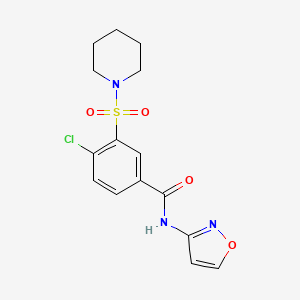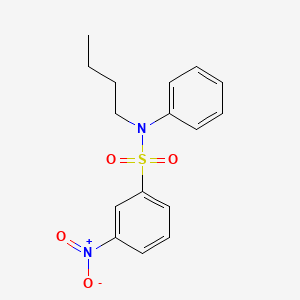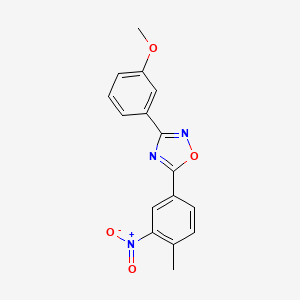![molecular formula C12H13ClN2O2S B4390152 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4390152.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole
Descripción general
Descripción
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole, also known as CDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMP is a pyrazole-based compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole is not fully understood. However, studies have shown that 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to play a role in the development of tumors. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels. Inhibition of VEGF activity can lead to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has been shown to have several biochemical and physiological effects. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has also been shown to inhibit the activity of VEGF, which is involved in angiogenesis. Additionally, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has several advantages for lab experiments. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole is a stable compound that can be easily synthesized using different methods. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has also been extensively studied, and its properties are well characterized. However, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole also has some limitations for lab experiments. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole is a relatively new compound, and its potential toxicity and side effects are not fully understood. Additionally, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole is a pyrazole-based compound, which can limit its solubility in water.
Direcciones Futuras
There are several future directions for 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole research. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has shown promising results in preclinical studies, and further studies are needed to determine its potential use in clinical settings. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole. Additionally, studies are needed to determine the potential toxicity and side effects of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has been extensively studied for its potential applications in various fields. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-7-12(9(2)6-11(8)13)18(16,17)15-5-4-10(3)14-15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRJKQZMPSPZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4390078.png)
![1-[(4-fluorophenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B4390079.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-methyl-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4390085.png)


![N-isopropyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4390100.png)

![2-(4-chlorophenyl)-N-(2-{[2-(4-morpholinyl)-2-oxoethyl]amino}-2-oxoethyl)acetamide](/img/structure/B4390108.png)

![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4390126.png)

![ethyl {8-[(4-benzyl-1-piperidinyl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B4390142.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide](/img/structure/B4390183.png)